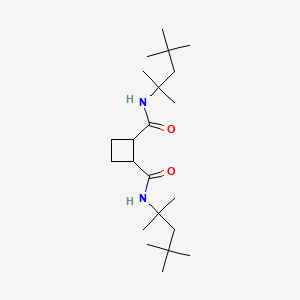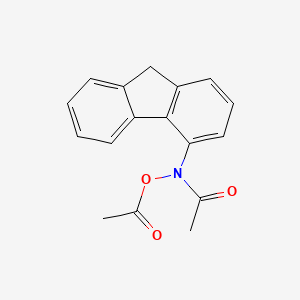
3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine is a compound of significant interest in the field of organic chemistry. This compound is characterized by the presence of two trifluoromethyl-substituted phenyl groups attached to a dihydrotetrazine core. The trifluoromethyl groups impart unique electronic properties to the molecule, making it a valuable subject for various chemical and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with hydrazine derivatives under controlled conditions. The reaction proceeds through the formation of intermediate hydrazones, which cyclize to form the tetrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis process.
化学反応の分析
Types of Reactions: 3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding tetrazine oxide.
Reduction: Reduction reactions can convert the dihydrotetrazine to its fully reduced form.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
科学的研究の応用
3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism by which 3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine exerts its effects is primarily through its ability to interact with various molecular targets. The trifluoromethyl groups enhance the compound’s electron-withdrawing properties, allowing it to participate in a range of chemical reactions. The tetrazine core can undergo cycloaddition reactions, making it a valuable tool in click chemistry and bioconjugation applications.
類似化合物との比較
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
- N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea
- 1,4-Bis(trifluoromethyl)benzene
Comparison: Compared to these similar compounds, 3,6-Bis(4-(trifluoromethyl)phenyl)-1,4-dihydro-1,2,4,5-tetrazine stands out due to its unique tetrazine core, which imparts distinct reactivity and stability. The presence of two trifluoromethyl groups further enhances its electronic properties, making it more versatile in various chemical and industrial applications.
特性
CAS番号 |
628732-67-2 |
|---|---|
分子式 |
C16H10F6N4 |
分子量 |
372.27 g/mol |
IUPAC名 |
3,6-bis[4-(trifluoromethyl)phenyl]-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C16H10F6N4/c17-15(18,19)11-5-1-9(2-6-11)13-23-25-14(26-24-13)10-3-7-12(8-4-10)16(20,21)22/h1-8H,(H,23,24)(H,25,26) |
InChIキー |
HGHXRUZEVRNFLV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C2=NNC(=NN2)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 8-oxa-3-aza-bicyclo[5.1.0]octane-3-carboxylate](/img/structure/B13943122.png)

![3-(5-Bromo-2,3-dihydro-3-methyl-2-oxo-1H-benzimidazol-1-yl)-1-[(4-methoxyphenyl)methyl]-2,6-piperidinedione](/img/structure/B13943141.png)
![3,5-Dichloro-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13943147.png)









